Pyrrolidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone
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Overview
Description
Pyrrolidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone is a synthetic organic compound that features a pyrrolidine ring attached to a phenyl group substituted with a trifluoromethoxy group and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.
Vinyl Group Addition: The vinyl group can be added through various methods, including Heck coupling reactions or other palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone can undergo several types of chemical reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Pyrrolidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethoxy group contribute to its binding affinity and selectivity . The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidin-2-ones and pyrrolidine-2,5-diones.
Trifluoromethoxy-Substituted Compounds: Compounds with trifluoromethoxy groups, such as trifluoromethoxybenzene.
Vinyl-Substituted Compounds: Compounds with vinyl groups, such as styrene derivatives.
Uniqueness
Pyrrolidin-1-yl(2-(trifluoromethoxy)-4-vinylphenyl)methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the vinyl group allows for further functionalization .
Properties
IUPAC Name |
[4-ethenyl-2-(trifluoromethoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c1-2-10-5-6-11(12(9-10)20-14(15,16)17)13(19)18-7-3-4-8-18/h2,5-6,9H,1,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELLTHYKPXNHKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)C(=O)N2CCCC2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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